Thalictricoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

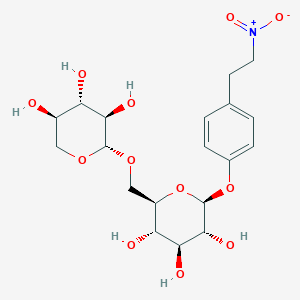

Thalictricoside is a phenolic compound that has been isolated from the underground parts of Thalictrum orientale Boiss . It is also known by its IUPAC name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[ (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol .

Synthesis Analysis

Thalictricoside was isolated from the underground parts of Thalictrum orientale Boiss . The structure elucidation of the compound was performed using 1D- and 2D-NMR techniques (DEPT, COSY, HMBC, HSQC) and MS (HR-MALDI) .

Molecular Structure Analysis

The molecular formula of Thalictricoside is C19H27NO12 . Its molecular weight is 461.4 g/mol . The structure of the compound was established using various spectroscopic methods .

Physical And Chemical Properties Analysis

Thalictricoside has a molecular weight of 461.4 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 12 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 461.15332530 g/mol . The topological polar surface area of Thalictricoside is 204 Ų .

科学的研究の応用

Discovery Support in Biomedical Research

A study explored the use of scientific literature to generate novel and plausible hypotheses for new therapeutic uses of drugs like thalidomide. This method could potentially uncover new applications for compounds like thalictricoside in treating diseases like acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis (Weeber et al., 2003).

Medicinal Chemistry and Organosilicon Applications

Organosilicon chemistry, which involves the synthesis of organosilicon small molecules, offers unique opportunities for medicinal applications. This approach could be relevant for developing new drugs or enhancing existing ones, potentially including thalictricoside derivatives (Franz & Wilson, 2013).

Thalidomide Analogs in Cancer Therapy

Research on thalidomide and its analogs, closely related to thalictricoside, has shown effectiveness in treating multiple myeloma resistant to conventional therapy. These studies help understand the mechanisms of anti-tumor activity and could provide insights into the potential use of thalictricoside in similar contexts (Hideshima et al., 2000).

Non-Alkaloidal Natural Constituents in Thalictrum Species

Thalictrum, the genus to which thalictricoside belongs, has been studied for its triterpenoid saponins and other non-alkaloid compounds. These studies shed light on the structural features and biological activities of these compounds, contributing to understanding the therapeutic potential of thalictricoside (Khamidullina et al., 2006).

Ethnopharmacology of Thalictrum Foliolosum

Thalictrum foliolosum, related to thalictricoside, has been traditionally used for various medicinal purposes. Research into its phytochemistry and pharmacology could guide further exploration of thalictricoside's therapeutic applications in treating disorders like snakebite, jaundice, and rheumatism (Sharma et al., 2020).

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVLPKFAODFQST-BMVMOQKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346728 |

Source

|

| Record name | Thalictricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalictricoside | |

CAS RN |

649758-25-8 |

Source

|

| Record name | Thalictricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)

![N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2392530.png)

![Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2392531.png)

![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)

![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)